Home > Products > Screening Compounds P24333 > Clomethiazole edisylate
Clomethiazole edisylate - 1867-58-9

Clomethiazole edisylate

Catalog Number: EVT-264159
CAS Number: 1867-58-9
Molecular Formula: C14H22Cl2N2O6S4
Molecular Weight: 513.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chlormethiazole edisylate is a sedative and hypnotic. Chlormethiazole edisylate acts as a positive allosteric modulator at the barbiturate/picrotoxin site of the GABAA receptor. The drug is used in treating and preventing symptoms of acute alcohol withdrawal.
Classification

Clomethiazole edisylate is classified as a sedative-hypnotic agent. Its pharmacological effects are primarily mediated through interactions with the gamma-aminobutyric acid (GABA) receptor system, similar to traditional barbiturates. The compound is also categorized under the International Union of Pure and Applied Chemistry classification for organic compounds.

Synthesis Analysis

The synthesis of clomethiazole edisylate involves several steps that transform precursor materials into the final product. While specific proprietary methods may not be publicly disclosed, the general synthetic pathway includes:

  1. Formation of Thiazole Ring: The initial step typically involves the condensation of a thiazole derivative with appropriate aldehydes or ketones.
  2. Chlorination: Chlorination reactions are employed to introduce chlorine atoms into the molecular structure, enhancing its pharmacological activity.
  3. Esterification: The final step often involves the esterification of clomethiazole with edisylate, resulting in the formation of clomethiazole edisylate.

Key parameters during synthesis may include temperature control, reaction time, and pH adjustments to optimize yields and purity.

Molecular Structure Analysis

The molecular formula for clomethiazole edisylate is C14H22Cl2N2O6S4C_{14}H_{22}Cl_{2}N_{2}O_{6}S_{4}, with a molecular weight of approximately 513.5 g/mol.

Structural Features

  • Thiazole Core: The compound contains a thiazole ring, which is critical for its biological activity.
  • Chlorine Atoms: The presence of chlorine atoms contributes to its sedative properties.
  • Ester Functional Group: The edisylate moiety introduces additional functional groups that may influence solubility and bioavailability.

The three-dimensional structure can be visualized using computational chemistry software to understand sterics and electronic effects on pharmacodynamics.

Chemical Reactions Analysis

Clomethiazole edisylate participates in various chemical reactions relevant to its pharmacological profile:

  1. Hydrolysis: Under physiological conditions, clomethiazole edisylate can undergo hydrolysis to release active clomethiazole.
  2. Oxidation-Reduction Reactions: It may interact with cytochrome P450 enzymes, influencing metabolic pathways and drug interactions.
  3. Receptor Binding: The binding interactions with GABA receptors are crucial for its mechanism of action, enhancing inhibitory neurotransmission.

These reactions are essential for understanding both the therapeutic effects and potential side effects associated with clomethiazole edisylate.

Mechanism of Action

Clomethiazole edisylate primarily acts as a positive allosteric modulator at the GABA_A receptor. It enhances GABAergic transmission by:

  • Increasing Chloride Ion Conductance: This leads to hyperpolarization of neuronal membranes, resulting in sedative and anticonvulsant effects.
  • Inhibition of Excitatory Neurotransmission: Unlike traditional barbiturates, clomethiazole does not significantly affect excitatory amino acid responses.
  • CYP Enzyme Inhibition: Clomethiazole acts as an inhibitor of cytochrome P450 enzymes (specifically CYP2E1), affecting the metabolism of other drugs and alcohol.

This multifaceted mechanism contributes to its effectiveness in treating conditions like alcohol withdrawal syndrome.

Physical and Chemical Properties Analysis

The physical and chemical properties of clomethiazole edisylate include:

  • Appearance: Typically presented as a white crystalline powder or syrup.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic characteristics.
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within standard ranges for similar compounds.
  • Stability: Sensitive to light and moisture; should be stored in airtight containers away from direct sunlight.

These properties are crucial for formulation development and clinical application.

Applications

Clomethiazole edisylate has several significant applications in medicine:

  1. Management of Alcohol Withdrawal Syndrome: It is used to alleviate symptoms associated with acute alcohol withdrawal.
  2. Sedation in Clinical Settings: Employed for inducing sedation prior to surgical procedures or in critically ill patients requiring sedation.
  3. Anticonvulsant Therapy: Utilized in managing seizures, particularly in patients who do not respond well to other anticonvulsants.

Due to its high toxicity compared to other sedatives, it is generally not recommended as a first-line treatment and should be used cautiously, especially in individuals with a history of substance abuse or dependence.

Historical Development & Pharmacological Context of Clomethiazole Edisylate

Emergence in Neuropharmacology: From Thiamine Analogue to GABAergic Agent

Clomethiazole edisylate (5-(2-chloroethyl)-4-methylthiazole ethanedisulfonate) originated in the 1930s when Hoffmann-La Roche scientists synthesized a series of thiamine (vitamin B1) analogues. The compound’s core structure retained thiamine's methylthiazole moiety but incorporated a chloroethyl side chain instead of the aminopyrimidine group, fundamentally altering its biological activity from vitamin to neuroactive agent [5]. Early pharmacological screening revealed potent sedative and anticonvulsant properties distinct from classical barbiturates, prompting clinical development for alcohol withdrawal and status epilepticus in Europe by the 1960s [3] [4].

Mechanistic studies in the 1980s-1990s elucidated clomethiazole’s primary action as a positive allosteric modulator at the GABAA receptor complex. Unlike benzodiazepines that bind the BZD site, clomethiazole interacts preferentially with the barbiturate/picrotoxin-sensitive site, enhancing GABA-induced chloride ion influx and neuronal hyperpolarization [1] [7]. At micromolar concentrations (0.5–2.0 µg/mL), it potentiates GABAergic neurotransmission, while millimolar concentrations directly activate chloride channels [3]. This dual mechanism underpins its suppression of neuronal excitability during alcohol withdrawal.

Table 1: Key Neuropharmacological Milestones for Clomethiazole

YearDevelopmentSignificance
1938Synthesis of 4-methyl-5-β-chloroethylthiazoleOriginal patent for core chemical structure by Hoffmann-La Roche [5]
1989Radioligand binding studiesConfirmed binding at unique non-benzodiazepine site on GABAA receptor [3]
1995Gerbil global ischemia modelsDemonstrated 70% hippocampal neuroprotection at 100 mg/kg i.p. [1]
2000Electrophysiological characterizationShowed direct modulation of GABAA receptor chloride conductance [3]

The 1990s saw significant interest in repurposing clomethiazole for neuroprotection following stroke. Preclinical studies demonstrated dose-dependent reductions in cerebral infarct volume (up to 70%) in rodent and primate models of focal ischemia. Neuroprotection occurred via:

  • Glutamate modulation: Suppression of anoxia-induced glutamate efflux, reducing excitotoxicity [1] [10]
  • Edema attenuation: Inhibition of post-ischemic cerebral edema formation [1]
  • Metabolic stabilization: Lowering of lactate/pyruvate ratios during hypoxia [10]Despite promising animal data, Phase III stroke trials (CLASS-I/T) showed no clinical benefit over placebo, attributed to species-specific pharmacokinetics and inadequate blood-brain barrier penetration [1] [7].

Evolution of Formulation Strategies: Parenteral vs. Oral Delivery Systems

Clomethiazole’s physicochemical properties—high hydrophilicity (log P ~0.5), low molecular weight (161.65 g/mol), and pH-dependent stability—posed significant formulation challenges. Initial commercial products included oral capsules (192 mg free base in oily suspension; Heminevrin®) and syrups (clomethiazole edisylate salt). The edisylate salt form improved aqueous solubility (>500 mg/mL) critical for parenteral delivery but introduced new stability constraints [2] [6].

Rectal administration emerged as an alternative when oral or IV routes were compromised. Pharmacokinetic studies demonstrated 90% relative bioavailability of rectal edisylate syrup (600 mg dose) versus oral capsules, though peak plasma concentrations were lower (0.48 ± 0.14 µg/mL vs. 1.76 ± 0.47 µg/mL) and delayed (Tmax 89 vs. 55 minutes) [8]. This route avoided first-pass metabolism but provided slower onset unsuitable for emergency settings.

Table 2: Comparative Formulation Profiles of Clomethiazole

ParameterOral CapsulesParenteral SolutionRectal Syrup
Formulation BasisFree base in oily suspensionEdisylate salt in aqueous vehicleEdisylate salt aqueous
Bioavailability~100%100% (IV)90%
Tmax55 ± 12 minImmediate (IV bolus)89 ± 11 min
Cmax1.76 ± 0.47 µg/mL8–10 µg/mL (0.8% infusion)0.48 ± 0.14 µg/mL
Major ChallengeVariable gastric absorptionAdsorption to PVC plasticsSlow onset of action

Parenteral formulations faced material compatibility issues. Clomethiazole edisylate adsorbed significantly to polyvinyl chloride (PVC) infusion systems (up to 30% loss) due to hydrophobic interactions with plasticizers. Studies demonstrated adsorption kinetics followed Langmuir isotherms, with equilibrium binding capacity dependent on tubing composition [9]. Mitigation strategies included:

  • Non-PVC systems: Ethylene-vinyl acetate (EVA) or polyolefin bags showed <5% adsorption [9]
  • Solution additives: 0.9% sodium chloride reduced adsorption versus dextrose solutions [2]
  • In-line filters: Bypassed particulate adsorption sites in administration sets [6]These optimizations enabled reliable intravenous delivery for intensive care settings, particularly status epilepticus management [4] [10].

Patent Landscape: Innovations in Edisylate Salt Stabilization

The WO2000067753A1 patent (2000) detailed critical innovations in clomethiazole edisylate formulation, addressing decomposition pathways and adsorption losses [2] [6]. Key claims centered on:

Stabilization Chemistry

  • pH optimization: Maintaining pH 2.5–3.5 with hydrochloric acid/sodium hydroxide to prevent thiazole ring hydrolysis. Degradation rates increased 10-fold above pH 4.0 due to hydroxide ion-catalyzed reactions [6]
  • Lyophilization: Creating stable freeze-dried powders with residual moisture <1% to avoid esterification of edisylate counterion [2]
  • Antioxidant systems: Nitrogen sparging during manufacturing to prevent oxidative degradation of the chloroethyl side chain [6]

Manufacturing Process

The patent specified a rigorous process for parenteral solutions:

  • Dissolve 8.0 g clomethiazole edisylate in 800 mL water for injection (WFI)
  • Adjust to pH 3.0 ± 0.2 with 0.1M HCl/NaOH
  • Add 4.5 g sodium chloride (tonicity modifier)
  • QS to 1L with WFI under nitrogen atmosphere
  • Sterile filtration (0.22 µm membrane) and ampoule filling [2] [6]

Table 3: Key Patent Claims for Clomethiazole Edisylate Formulations (WO2000067753A1)

Claim FocusTechnical InnovationImpact on Stability
pH range controlStrict maintenance at 2.5–3.5 with acid/base buffersPrevented hydrolysis of thiazole ring
Tonicity adjustment0.45–0.9% sodium chloride in aqueous solutionsReduced adsorption to infusion materials
Lyophilization processFreeze-drying at −40°C, 0.1 mBar, residual moisture <1%Enabled room-temperature storage for 24 months
PackagingGlass ampoules or non-PVC (EVA) bagsMinimized adsorption losses during storage

Patent protection extended to novel therapeutic applications, including:

  • Neuroprotection in cerebral ischemia (animal models) [2]
  • Mitigation of neurodegeneration after spinal cord injury [6]
  • Management of hypoxic brain injury during cardiac surgery [2] [6]Despite these innovations, clinical neuroprotection trials failed to translate preclinical efficacy, limiting commercial implementation for these indications [1] [7].

Properties

CAS Number

1867-58-9

Product Name

Clomethiazole edisylate

IUPAC Name

5-(2-chloroethyl)-4-methyl-1,3-thiazole;ethane-1,2-disulfonic acid

Molecular Formula

C14H22Cl2N2O6S4

Molecular Weight

513.5 g/mol

InChI

InChI=1S/2C6H8ClNS.C2H6O6S2/c2*1-5-6(2-3-7)9-4-8-5;3-9(4,5)1-2-10(6,7)8/h2*4H,2-3H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8)

InChI Key

DRSIVJKCYUTEEE-UHFFFAOYSA-N

SMILES

CC1=C(SC=N1)CCCl.CC1=C(SC=N1)CCCl.C(CS(=O)(=O)O)S(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

Chlormethiazole edisylate; Clomethiazole edisylate; Distraneurin; Heminevrin; Hemithiamine; Clomethiazole ethanedisulfonate

Canonical SMILES

CC1=C(SC=N1)CCCl.CC1=C(SC=N1)CCCl.C(CS(=O)(=O)O)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.